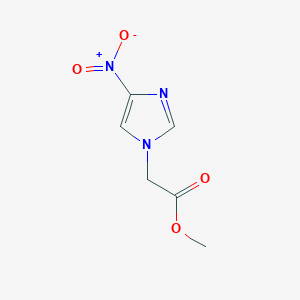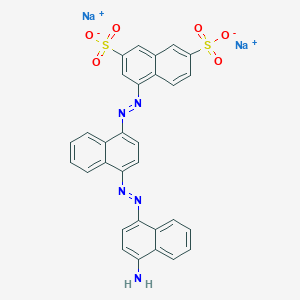
Methyl (4-nitro-1-imidazolyl)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl (4-nitro-1-imidazolyl)acetate involves various chemical reactions and methods. For example, one approach involves the condensation of nitroalkanes with imidazole derivatives in the presence of anhydrous ammonium acetate, leading to the formation of 4-chloro-5-(2-nitroalkenyl)-1H-imidazoles, which can then react with other compounds to form derivatives of methyl (4-nitro-1-imidazolyl)acetate (Chornous et al., 2015).
Molecular Structure Analysis
The molecular structure of methyl (4-nitro-1-imidazolyl)acetate has been characterized by various analytical techniques. The imidazole ring and the nitro group are nearly coplanar, indicating a specific orientation that could influence its chemical reactivity and interaction with biological molecules (Hakmaoui et al., 2016).
Chemical Reactions and Properties
Methyl (4-nitro-1-imidazolyl)acetate undergoes various chemical reactions, including hydrolysis, transesterification, and nitration, influenced by its functional groups and molecular structure. For instance, its hydrolytic properties have been explored in studies revealing the mechanism and kinetics of reactions involving ester groups in the molecule (Peng et al., 2013).
Physical Properties Analysis
The physical properties of methyl (4-nitro-1-imidazolyl)acetate, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data on these properties were not directly mentioned in the searched articles, they can generally be inferred from its chemical structure and related compounds' properties.
Chemical Properties Analysis
The chemical properties of methyl (4-nitro-1-imidazolyl)acetate, including reactivity with different chemical agents and stability under various conditions, are significant for its use in chemical synthesis and potential pharmaceutical applications. The presence of the nitro and ester groups in its structure suggests that it may participate in a wide range of chemical reactions, offering versatility in synthetic chemistry.
References
Applications De Recherche Scientifique
Synthesis and Structural Analysis : The structural characteristics of nitroimidazole derivatives, including 4-nitroimidazole, have been extensively studied. These compounds have been investigated for their thermal rearrangement properties, contributing to the understanding of their chemical behavior and potential applications in synthesis processes (Grimmett et al., 1989).
Antimicrobial Applications : Various nitroimidazole derivatives, such as 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown significant effects against Bacillus subtilis and moderate effects against Staphylococcus aureus, indicating their potential use in antimicrobial therapies (Shafiee et al., 2002).
Calcium Channel Antagonist Activities : Nitroimidazole derivatives have been studied for their calcium channel antagonist activities. This research is significant for understanding the potential use of these compounds in cardiovascular therapies (Miri et al., 2002).
Antiprotozoal Activity : Some nitroimidazole derivatives have been screened for activity against Trypanosoma cruzi infections, highlighting their potential use in antiprotozoal therapies (Neville & Verge, 1977).
Electrochemical Behavior : The electrochemical behavior of nitroimidazoles, including 4-nitroimidazole and 2-methyl-5-nitroimidazole, has been investigated, providing insights into their potential applications in electrochemical processes and sensors (Roffia et al., 1982).
Safety And Hazards
“Methyl (4-nitro-1-imidazolyl)acetate” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .
Propriétés
IUPAC Name |
methyl 2-(4-nitroimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKCAKPRNOIOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389253 | |
| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-nitro-1-imidazolyl)acetate | |
CAS RN |
13230-21-2 | |
| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octan-5-one](/img/structure/B85115.png)






![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)




